molecular formula C11H9BrN2O3 B1519843 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 182415-28-7

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1519843
M. Wt: 297.1 g/mol
InChI Key: FDRWGMORGBCDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid” are not specified in the search results .

Scientific Research Applications

  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Methods of Application : The synthesis and structure of this compound is described in the referenced article . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
  • 4-Methoxyphenylboronic Acid

    • Application Summary : This compound is used as a reagent for Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of palladium (II) thiocarboxamide complexes as Suzuki coupling catalyst .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out. In general, Suzuki-Miyaura cross-coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
    • Results or Outcomes : The outcomes of these reactions would be the formation of biaryl or substituted styrene compounds .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Methods of Application : The specific methods of application are described in the referenced article . The process involves a radical approach to catalytic protodeboronation .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Methyl 3-bromo-4-methoxybenzoate

    • Application Summary : This compound is an organic building block used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes of these reactions would be the formation of various organic compounds .
  • 4-Methoxyphenylboronic Acid

    • Application Summary : This compound is used as a reagent for Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of palladium (II) thiocarboxamide complexes as Suzuki coupling catalyst .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out. In general, Suzuki-Miyaura cross-coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
    • Results or Outcomes : The outcomes of these reactions would be the formation of biaryl or substituted styrene compounds .
  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Methods of Application : The synthesis and structure of this compound is described in the referenced article . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

properties

IUPAC Name

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWGMORGBCDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.